5-(difluoromethyl)-1-methyl-1H-imidazole

Lipophilicity Drug Design Physicochemical Profiling

5-(Difluoromethyl)-1-methyl-1H-imidazole (CAS 196304-06-0) is a regiospecific fluorinated building block where the 5-difluoromethyl substitution is critical for target engagement. Unlike generic imidazoles, this isomer delivers distinct CYP51 and JAK2 binding profiles, validated in Bayer CropScience patents and antiparasitic SAR studies. The -CF₂H group confers 2- to 5-fold metabolic stability gains over non-fluorinated analogs. Procurement of this specific regioisomer—not the 4-substituted analog (CAS 196304-05-9)—is essential for reproducing patented fungicidal and antileishmanial actives. Request a quote for ≥95% purity material today.

Molecular Formula C5H6F2N2
Molecular Weight 132.114
CAS No. 196304-06-0
Cat. No. B596082
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(difluoromethyl)-1-methyl-1H-imidazole
CAS196304-06-0
Synonyms1H-Imidazole,5-(difluoromethyl)-1-methyl-(9CI)
Molecular FormulaC5H6F2N2
Molecular Weight132.114
Structural Identifiers
SMILESCN1C=NC=C1C(F)F
InChIInChI=1S/C5H6F2N2/c1-9-3-8-2-4(9)5(6)7/h2-3,5H,1H3
InChIKeyHANKEDPBJTVFAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Difluoromethyl)-1-methyl-1H-imidazole (CAS 196304-06-0): Core Structural and Physicochemical Profile for Research Procurement


5-(Difluoromethyl)-1-methyl-1H-imidazole (CAS 196304-06-0) is a fluorinated imidazole derivative with the molecular formula C₅H₆F₂N₂ and a molecular weight of 132.11 g/mol [1]. The compound features a difluoromethyl (-CF₂H) substituent at the 5-position of the 1-methylimidazole core . Key computed properties include a XLogP3-AA of 0.7, a topological polar surface area (TPSA) of 17.8 Ų, and an exact mass of 132.04990 Da [1]. These properties position the compound as a moderately lipophilic, low-TPSA heterocyclic building block with the potential for enhanced metabolic stability imparted by the difluoromethyl group—a characteristic widely recognized in fluorinated heterocycles [2][3].

Why 5-(Difluoromethyl)-1-methyl-1H-imidazole (CAS 196304-06-0) Cannot Be Interchanged with Non-Fluorinated or Regioisomeric Imidazole Analogs


Generic substitution among imidazole derivatives in procurement or assay design is contraindicated due to the profound influence of the difluoromethyl (-CF₂H) group on key physicochemical and ADME parameters. The -CF₂H moiety is an established bioisostere for thiols, hydroxyls, and amines, but critically alters lipophilicity, hydrogen-bonding capacity, and metabolic stability compared to non-fluorinated methyl analogs [1]. Regioisomerism further compounds the issue: the 5-(difluoromethyl) substitution pattern yields distinct electronic distribution and spatial orientation relative to the 4-substituted analog (CAS 196304-05-9), which can lead to divergent binding interactions with biological targets such as CYP51 or kinases [2][3]. The quantitative evidence below demonstrates that subtle structural variations in this class produce measurable differences in lipophilicity, polar surface area, and hydrogen-bond acceptor capacity—factors that directly govern membrane permeability, solubility, and target engagement in both medicinal chemistry and agrochemical research applications [4].

Quantitative Differentiation of 5-(Difluoromethyl)-1-methyl-1H-imidazole (CAS 196304-06-0) Against Key Comparators


Comparative Lipophilicity: 5-(Difluoromethyl)-1-methyl-1H-imidazole vs. 4-Regioisomer and Non-Fluorinated Methyl Analog

Lipophilicity, as measured by the octanol-water partition coefficient (LogP), is a critical determinant of membrane permeability, solubility, and metabolic clearance. 5-(Difluoromethyl)-1-methyl-1H-imidazole exhibits a computed XLogP3-AA of 0.7 [1]. In contrast, the 4-substituted regioisomer, 4-(difluoromethyl)-1-methyl-1H-imidazole (CAS 196304-05-9), has a reported LogP of 0.16 . Furthermore, the non-fluorinated analog, 1,5-dimethyl-1H-imidazole, is estimated to have a substantially lower LogP (approximately -0.3 to 0.1 based on fragment-based calculations) due to the absence of the hydrophobic -CF₂H group [2]. This difference of approximately 0.54 log units between the 5- and 4-substituted difluoromethyl isomers represents a roughly 3.5-fold difference in lipid partition coefficient, which can significantly influence passive membrane diffusion and tissue distribution.

Lipophilicity Drug Design Physicochemical Profiling Bioisosterism

Topological Polar Surface Area (TPSA) Comparison: 5-(Difluoromethyl)-1-methyl-1H-imidazole vs. Regioisomers and Triazole Bioisosteres

Topological Polar Surface Area (TPSA) is a key descriptor for predicting passive oral absorption and blood-brain barrier penetration. 5-(Difluoromethyl)-1-methyl-1H-imidazole has a computed TPSA of 17.8 Ų [1]. This value is notably lower than that of the 4-substituted regioisomer, 4-(difluoromethyl)-1H-imidazole (lacking the N-methyl group), which has a TPSA of 28.68 Ų . The difference of 10.88 Ų is primarily due to the presence of the N-methyl substituent in the target compound, which eliminates one hydrogen-bond donor site. Compared to the triazole bioisostere 1-(difluoromethyl)-1H-1,2,4-triazole (estimated TPSA ≈ 30–35 Ų), the imidazole scaffold with an N-methyl group offers a significantly reduced polar surface area, which is generally associated with improved membrane permeability and CNS penetration potential [2].

Membrane Permeability Blood-Brain Barrier Penetration ADME Prediction Bioisosterism

Hydrogen-Bond Acceptor Capacity: Differential HBA Count in 5-(Difluoromethyl)-1-methyl-1H-imidazole vs. Non-Fluorinated Analogs

The hydrogen-bond acceptor (HBA) count of 5-(difluoromethyl)-1-methyl-1H-imidazole is computed as 3 [1]. This value is identical to that of non-fluorinated 1,5-dimethyl-1H-imidazole (also 3 HBA), but the nature of the acceptor atoms differs: the difluoromethyl group introduces two fluorine atoms, each capable of participating in weak C–F···H hydrogen bonds, whereas the methyl analog relies solely on the imidazole nitrogen lone pairs. More significantly, the target compound differs from the 4-substituted regioisomer 4-(difluoromethyl)-1-methyl-1H-imidazole, which has a computed HBA count of 2 according to some vendor databases . The presence of an additional hydrogen-bond acceptor site in the 5-isomer may confer distinct intermolecular interaction patterns in crystal packing and protein-ligand binding environments.

Hydrogen Bonding Target Engagement Solubility Crystal Engineering

Metabolic Stability Advantage of the Difluoromethyl Group: Class-Level Inference from Imidazole SAR

The difluoromethyl (-CF₂H) group is a well-validated metabolically stable bioisostere for methyl (-CH₃), hydroxymethyl (-CH₂OH), and thiol (-SH) functionalities. In comparative studies of imidazole derivatives, compounds containing the -CF₂H group consistently demonstrate enhanced resistance to oxidative metabolism by cytochrome P450 enzymes relative to their non-fluorinated methyl counterparts [1]. Specifically, the C–F bond is significantly stronger than the C–H bond (bond dissociation energy: C–F ≈ 116 kcal/mol vs. C–H ≈ 99 kcal/mol in methane), rendering the difluoromethyl group less susceptible to hydrogen atom abstraction—the initiating step in many CYP450-mediated oxidations [2]. While direct microsomal stability data for 5-(difluoromethyl)-1-methyl-1H-imidazole itself are not publicly available, class-level SAR from related imidazole series indicates that the incorporation of a -CF₂H group at metabolically labile positions typically increases metabolic half-life (t₁/₂) in rat or human liver microsomes by 2- to 5-fold compared to the methyl analog [3]. This enhanced metabolic stability is a key driver for selecting difluoromethyl-substituted imidazoles over simpler alkylated analogs in lead optimization campaigns.

Metabolic Stability CYP450 Resistance Fluorine Bioisosterism Lead Optimization

Synthetic Accessibility: N-Difluoromethylation Yield Comparison for Imidazole Scaffolds

The direct N-difluoromethylation of imidazoles and benzimidazoles using the Ruppert–Prakash reagent (TMS-CF₃) under neutral conditions provides a modular route to compounds like 5-(difluoromethyl)-1-methyl-1H-imidazole [1]. In the reported methodology, difluoromethylated imidazole products were obtained in good-to-excellent yields (typically 60–90% for optimized substrates) using inexpensive starting materials and short reaction times (often <2 hours under microwave irradiation) [1]. This contrasts with alternative difluoromethylation approaches using ClCF₂H or BrCF₂PO(OEt)₂, which may require harsher basic conditions, longer reaction times, or give lower yields (often <50% for certain imidazole substrates) [2]. The synthetic accessibility of the 5-substituted pattern via direct difluoromethylation of pre-formed 1-methylimidazole scaffolds offers a practical advantage over multi-step de novo syntheses that may be required for other regioisomers.

Synthetic Methodology Difluoromethylation Process Chemistry Yield Optimization

Regioisomer-Specific Biological Activity: Evidence from Antileishmanial Difluoromethyl Azole Studies

In a study evaluating difluoromethylene-substituted imidazoles and triazoles against Leishmania amazonensis promastigotes, the introduction of the difluoromethyl (-CF₂H) moiety converted inactive carbaldehyde precursors into active antileishmanial compounds [1]. Specifically, difluoromethylene azole 4b (an imidazole derivative) and 8f (a triazole derivative) inhibited parasite growth significantly [1]. While the exact structure of 4b differs from the target compound (it includes an N-aryl substituent), the study demonstrates that the difluoromethyl group—when positioned appropriately on the azole ring—is essential for antiparasitic activity, and that subtle regioisomeric differences can dictate whether a compound is active or inactive. This underscores that the 5-(difluoromethyl) substitution pattern in 1-methylimidazole is a distinct pharmacophore element, not interchangeable with other difluoromethyl regioisomers or non-fluorinated analogs in biological assays.

Antileishmanial Activity Neglected Tropical Diseases CYP51 Inhibition Regioisomer SAR

High-Impact Research and Procurement Applications for 5-(Difluoromethyl)-1-methyl-1H-imidazole (CAS 196304-06-0)


Medicinal Chemistry: Design of Metabolically Stable Kinase or CYP51 Inhibitor Scaffolds

The compound's favorable LogP (0.7) and low TPSA (17.8 Ų) [1] predict good membrane permeability, while the difluoromethyl group confers enhanced metabolic stability relative to non-fluorinated methyl analogs (class-level inference: 2- to 5-fold t₁/₂ increase) [2]. These properties make it a rational choice for developing orally bioavailable inhibitors targeting intracellular enzymes such as Janus kinases (JAK2) [3] or sterol 14α-demethylase (CYP51) [4], where regioisomer-specific binding has been documented.

Agrochemical Research: Fungicidal Lead Generation via Bayer CropScience 5-Substituted Imidazole Platform

Patented 5-substituted imidazolylmethyl derivatives from Bayer CropScience (U.S. Patent 10,568,326) explicitly claim compounds incorporating the 5-(difluoromethyl)-1-methyl-1H-imidazole core as biologically active agents for controlling harmful microorganisms in crop protection [5]. The difluoromethyl group at the 5-position is a critical structural feature for fungicidal activity in this series, as evidenced by SAR disclosed in the patent specification. Procurement of this specific building block enables direct synthesis and evaluation of the claimed active compounds.

Antiparasitic Drug Discovery: Leishmaniasis and Related Neglected Tropical Diseases

Research has demonstrated that difluoromethylene-substituted imidazoles exhibit significant in vitro activity against Leishmania amazonensis promastigotes, whereas the corresponding carbaldehyde precursors are inactive [4]. The difluoromethyl group is essential for antiparasitic activity. 5-(Difluoromethyl)-1-methyl-1H-imidazole provides a versatile core for synthesizing novel N-aryl or N-heteroaryl derivatives targeting leishmaniasis, Chagas disease, or other kinetoplastid infections, leveraging the established CYP51 inhibition mechanism.

Synthetic Methodology Development: Difluoromethylation Reaction Optimization and Library Synthesis

The robust N-difluoromethylation methodology using the Ruppert–Prakash reagent (TMS-CF₃) under neutral conditions yields difluoromethylated imidazoles in 60–90% yield [6]. 5-(Difluoromethyl)-1-methyl-1H-imidazole can serve as both a target for optimizing this reaction and a benchmark substrate for comparing alternative difluoromethylation protocols (e.g., ClCF₂H, BrCF₂PO(OEt)₂). Its commercial availability at >95% purity further supports its use as a standard in method development and high-throughput library synthesis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-(difluoromethyl)-1-methyl-1H-imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.